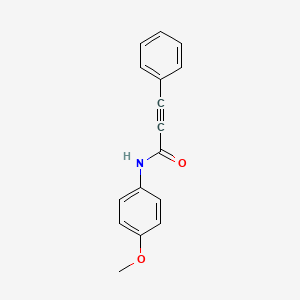![molecular formula C15H13ClN2O3 B5424086 [4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5424086.png)
[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid, also known as fenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to reduce pain and inflammation in various conditions. It belongs to the family of fenamates and is structurally similar to other NSAIDs such as aspirin and ibuprofen.
作用機序
The exact mechanism of action of [4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid is not fully understood, but it is thought to work by inhibiting the production of prostaglandins, which are chemicals that cause pain and inflammation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including:
1. Anti-inflammatory: It reduces inflammation by inhibiting the production of prostaglandins.
2. Analgesic: It reduces pain by blocking the transmission of pain signals.
3. Antipyretic: It reduces fever by acting on the hypothalamus in the brain.
実験室実験の利点と制限
[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: It is readily available and can be easily synthesized.
2. Low cost: It is relatively inexpensive compared to other NSAIDs.
3. Well-studied: It has been extensively studied for its anti-inflammatory and analgesic properties.
Some of the limitations include:
1. Non-specific: It has non-specific effects on various biological systems, which can make it difficult to study specific pathways.
2. Toxicity: It can be toxic at high doses, which can limit its use in certain experiments.
3. Variability: Its effects can vary depending on the experimental conditions and the species being studied.
将来の方向性
There are several future directions for research on [4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid, including:
1. Development of new formulations: New formulations of this compound can be developed to improve its efficacy and reduce its toxicity.
2. Identification of new targets: New targets for this compound can be identified to expand its therapeutic applications.
3. Combination therapies: this compound can be combined with other drugs to improve its efficacy and reduce its toxicity.
Conclusion:
This compound is a nonsteroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory and analgesic properties. It has various biochemical and physiological effects and has been used in various scientific research studies. While it has several advantages for lab experiments, it also has limitations that need to be considered. Future research can focus on developing new formulations, identifying new targets, and exploring combination therapies to improve its efficacy and reduce its toxicity.
合成法
The synthesis of [4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid involves the reaction of 3-chloroaniline with phosgene to form 3-chloroanilinocarbonyl chloride, which is then reacted with 4-aminophenylacetic acid to form the final product.
科学的研究の応用
[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various scientific research studies to investigate its effects on different biological systems and conditions. Some of the areas of research include:
1. Pain and Inflammation: this compound has been shown to reduce pain and inflammation in various conditions such as arthritis, menstrual cramps, and postoperative pain.
2. Cancer: Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells.
3. Cardiovascular Diseases: this compound has been shown to have beneficial effects on the cardiovascular system by reducing inflammation and improving blood flow.
特性
IUPAC Name |
2-[4-[(3-chlorophenyl)carbamoylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-2-1-3-13(9-11)18-15(21)17-12-6-4-10(5-7-12)8-14(19)20/h1-7,9H,8H2,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDFOGHRTZOXND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B5424003.png)
![1-[(dimethylamino)sulfonyl]-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-4-piperidinecarboxamide](/img/structure/B5424005.png)
![1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5424010.png)
![2-tert-butyl-6-[(2,4-dimethoxyphenyl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5424026.png)
![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrimidine-5-carboxamide](/img/structure/B5424029.png)
![ethyl 5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5424034.png)
![3-{2-[4-(dimethylamino)-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5424047.png)
acetate](/img/structure/B5424050.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5424065.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424073.png)
![(2R*,3S*,6R*)-5-(2-fluorobenzoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5424079.png)
![1-[4-(benzyloxy)phenyl]-5-(3-ethoxy-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5424091.png)
